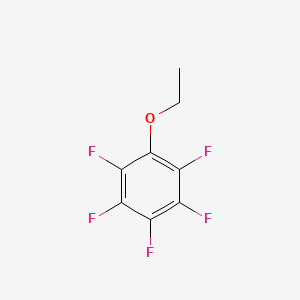

Ethoxypentafluorobenzene

Vue d'ensemble

Description

Ethoxypentafluorobenzene is a chemical compound with the molecular formula C8H5F5O . It contains a total of 19 bonds, including 14 non-hydrogen bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .

Molecular Structure Analysis

Ethoxypentafluorobenzene has a molecular weight of 212.1167 . It contains total 19 bond(s); 14 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s) and 1 ether(s) (aromatic) .Applications De Recherche Scientifique

Application 1: Fluorescent Probes for Neurodegenerative Disorders

- Summary of the Application: Ethoxypentafluorobenzene has been used in the design and synthesis of fluorescent probes . These probes are used to detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .

- Methods of Application: The probes are designed with varied electronic properties to show tunable absorption and emission in the visible region with large Stokes shifts . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .

- Results or Outcomes: One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . This demonstrates the diagnostic potential of the probe in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .

Application 2: Diagnostics and Therapeutics

- Summary of the Application: Pentafluorobenzene (PFB), a class of aromatic fluorine compounds which includes Ethoxypentafluorobenzene, is used across a spectrum of chemical and biological applications . It is used in developing various chemical synthesis techniques, networks and biopolymers, bioactive materials, and targeted drug delivery systems .

- Methods of Application: The review discusses different mechanisms and interaction strategies applied in leveraging PFBs to formulate diagnostic and theragnostic tools .

- Results or Outcomes: The utilization of PFBs emerges as an enabler, facilitating manifold reactions, improving materials’ properties, and even opening avenues for explorative research .

Application 3: Biomolecular Applications

- Summary of the Application: Fluorous chemistry, which involves the use of perfluorinated compounds like Ethoxypentafluorobenzene, has numerous applicative innovations that stretch among different fields .

- Methods of Application: This includes fluorous microarrays and their combination with Mass-Spectroscopy (MS) techniques, protein properties modification by the introduction of local fluorous domains .

- Results or Outcomes: The unique features of perfluorinated compounds have reached the attention of the biochemists’ audience .

Application 4: Fluorescence Imaging Techniques

- Summary of the Application: Fluorescence imaging techniques are used extensively to study the intracellular distribution, dynamics, and molecular mechanisms of several macromolecules in cells and tissues . Ethoxypentafluorobenzene, being a fluorinated compound, can be used in these techniques due to its unique fluorescent properties.

- Methods of Application: The specific methods of application would depend on the particular research question being addressed. Generally, the compound would be introduced into the cells or tissues, and its fluorescence would be detected using specialized microscopy techniques .

- Results or Outcomes: The outcomes of these studies can provide valuable insights into cellular processes and mechanisms, potentially leading to the development of new therapeutic strategies for various diseases .

Application 5: Catalysis and Separation Science

- Summary of the Application: Fluorous chemistry, which involves the use of perfluorinated compounds like Ethoxypentafluorobenzene, has numerous applicative innovations that stretch among different fields: from catalysis to separation science .

- Methods of Application: This includes the use of Ethoxypentafluorobenzene in various chemical reactions as a catalyst or in separation science for the purification of compounds .

- Results or Outcomes: The unique features of perfluorinated compounds have reached the attention of the chemists’ audience . This has led to numerous applicative innovations in different fields .

Propriétés

IUPAC Name |

1-ethoxy-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-2-14-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGNTIVCWQYTGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506128 | |

| Record name | 1-Ethoxy-2,3,4,5,6-pentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-2,3,4,5,6-pentafluorobenzene | |

CAS RN |

776-39-6 | |

| Record name | 1-Ethoxy-2,3,4,5,6-pentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

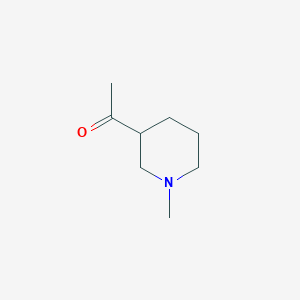

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-2,4'-dicarboxylic acid](/img/structure/B1601198.png)

![N-[(2-Nitrophenyl)methyl]glycine](/img/structure/B1601203.png)

![1-Oxaspiro[4.5]decan-8-one](/img/structure/B1601205.png)